molecular formula C14H13FN2O2 B6368575 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95% CAS No. 1261893-01-9

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95%

Cat. No. B6368575
CAS RN: 1261893-01-9
M. Wt: 260.26 g/mol
InChI Key: LAJKHJXMXRTTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95% (5-[4-(ECF)-3-FP]-2-HOP 95%) is an organic compound that is widely used in scientific research and laboratory experiments due to its various biochemical and physiological effects. This compound was first synthesized in the early 2000s and has since been studied extensively, as it has been found to have a wide range of applications. In

Scientific Research Applications

5-[4-(ECF)-3-FP]-2-HOP 95% is used in a variety of scientific research applications. It has been found to have anti-inflammatory, antifungal, and antibacterial properties, making it a promising compound for the development of new drugs and treatments. It has also been used in the study of enzyme inhibitors and has been found to be an effective inhibitor of histone deacetylase (HDAC) enzymes. Additionally, 5-[4-(ECF)-3-FP]-2-HOP 95% has been used in the study of the mechanisms of action of certain drugs, as well as in the study of the effects of certain drugs on the brain.

Mechanism of Action

The mechanism of action of 5-[4-(ECF)-3-FP]-2-HOP 95% is not yet fully understood. However, it is believed to act as an inhibitor of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. Additionally, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Furthermore, 5-[4-(ECF)-3-FP]-2-HOP 95% is believed to act as an antagonist of the neurotransmitter serotonin, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
5-[4-(ECF)-3-FP]-2-HOP 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antifungal, and antibacterial properties, making it a promising compound for the development of new drugs and treatments. It has also been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 5-[4-(ECF)-3-FP]-2-HOP 95% has been found to be an effective inhibitor of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. Furthermore, it has been found to act as an antagonist of the neurotransmitter serotonin, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-[4-(ECF)-3-FP]-2-HOP 95% in laboratory experiments is its high purity. This compound is available in a 95% pure form, which makes it ideal for use in experiments that require precise measurements. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, one limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to predict the results of experiments.

Future Directions

There are a number of potential future directions for 5-[4-(ECF)-3-FP]-2-HOP 95%. One potential direction is the development of new therapeutic agents based on this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential therapeutic applications. Furthermore, further research could be conducted to identify new potential uses for this compound, such as in the development of new drugs or treatments. Finally, further research could be conducted to explore the potential of this compound as an inhibitor of other enzymes or neurotransmitters.

Synthesis Methods

5-[4-(ECF)-3-FP]-2-HOP 95% can be synthesized through a two-step process. The first step involves the reaction of 4-ethylcarbamoyl-3-fluorophenyl bromide and 2-hydroxy-5-pyridinecarboxaldehyde in the presence of a strong base such as potassium tert-butoxide. This reaction produces 5-[4-(ECF)-3-FP]-2-HOP 95% in a yield of around 95%. The second step involves the purification of the compound through column chromatography, which yields a pure sample of 5-[4-(ECF)-3-FP]-2-HOP 95%.

properties

IUPAC Name

N-ethyl-2-fluoro-4-(6-oxo-1H-pyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-2-16-14(19)11-5-3-9(7-12(11)15)10-4-6-13(18)17-8-10/h3-8H,2H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJKHJXMXRTTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CNC(=O)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683171
Record name N-Ethyl-2-fluoro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine

CAS RN

1261893-01-9
Record name N-Ethyl-2-fluoro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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